5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an imidazole-containing piperidine moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via cyclization reactions involving amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling of the Imidazole and Piperidine Rings: The imidazole and piperidine rings are then coupled, typically through sulfonylation reactions, to form the desired intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS).
Final Coupling: The brominated pyrimidine is then coupled with the imidazole-piperidine intermediate under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole and piperidine moieties can undergo oxidation and reduction reactions, respectively, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to investigate the biological activity of imidazole-containing compounds, including their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(1H-imidazol-1-yl)pyrimidine: This compound is similar but lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.
2-bromo-1-methyl-1H-imidazole: This compound contains a brominated imidazole ring but does not have the pyrimidine or piperidine components.
Uniqueness
5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring, an imidazole moiety, and a piperidine ring
Properties
IUPAC Name |
5-bromo-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8-9,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWXGQOZPBRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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